N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a piperidino group (a six-membered nitrogen-containing ring) and at position 5 with a hydrazone-linked trifluoromethylbenzene moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidino substituent may improve solubility through its basic nitrogen .
Properties
IUPAC Name |
N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c18-17(19,20)13-6-4-12(5-7-13)15(25)23-22-11-14-10-21-16(26-14)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,23,25)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKIVKAAUXJSU-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Condensation Reaction: The final step involves the condensation of the thiazole derivative with 4-(trifluoromethyl)benzenecarbohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzenecarbohydrazide moiety, potentially forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and thiazole rings can bind to active sites, while the trifluoromethyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
Piperidino vs. Sulfonyl Groups
- N'-[(Z)-{2-[(4-Methylphenyl)sulfonyl]-1,3-thiazol-5-yl}methylidene]-4-(trifluoromethyl)benzenecarbohydrazide (): Replaces the piperidino group with a sulfonyl-linked 4-methylphenyl at position 2. The (Z)-configuration introduces steric hindrance, reducing planarity compared to the target compound’s (E)-isomer .
Piperidino vs. Pyridyl Groups
- (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (): Substitutes the piperidino group with a pyridyl ring at position 2. The pyridine nitrogen enhances π-π stacking but reduces basicity compared to piperidino. The 4-fluorobenzylidene group increases lipophilicity, while the methyl group at position 5 may limit steric flexibility .
Modifications to the Hydrazone-Linked Aromatic Group
Trifluoromethylbenzene vs. Dichlorophenyl
- N′-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (): Replaces the trifluoromethylbenzene with a 2,4-dichlorophenyl group. The thiophene substituent may enhance aromatic interactions but reduce metabolic stability compared to the thiazole core .
Trifluoromethylbenzene vs. Benzofuran
- (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide (): Uses a benzofuran-ethylidene group instead of trifluoromethylbenzene. The triazole core may alter hydrogen-bonding patterns compared to thiazole .
Core Heterocycle Variations
Thiazole vs. Thiadiazole
Thiazole vs. Triazole
- 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-phenylmethylene]acetohydrazide (): Features a 1,2,4-triazole core instead of thiazole. The phenylmethylene group lacks the electron-withdrawing effects of trifluoromethylbenzene .
Research Findings and Implications
- Electronic Effects: The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and binding to hydrophobic pockets. Piperidino’s basic nitrogen improves solubility, a limitation in sulfonyl analogues .
- Stereochemistry : The (E)-configuration ensures optimal planarity for interactions with biological targets, contrasting with (Z)-isomers in , which may exhibit reduced activity.
- Piperidino’s role in crossing biological membranes could enhance efficacy compared to pyridyl or sulfonyl derivatives .
Biological Activity
N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide, a compound with the molecular formula CHFNOS, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and as a modulator of protein kinase activity. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic implications.
Chemical Structure and Properties
The structure of the compound includes a thiazole ring and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 477868-71-6 |
| Density | 1.40 g/cm³ (predicted) |
| pKa | 10.95 (predicted) |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a candidate for cancer therapeutics.
Case Study: Inhibition of CDK Activity
In a study using acute myeloid leukemia (AML) cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis at specific concentrations. The results indicated that the compound effectively inhibits the proliferation of AML cells through CDK inhibition.
Modulation of Protein Kinase Activity
The compound has also been evaluated for its ability to modulate protein kinase activity. Protein kinases play a vital role in various cellular processes, including growth and metabolism. By inhibiting specific kinases, this compound may alter signaling pathways involved in tumor progression.
Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| CDK Inhibition | Reduced proliferation in AML cells | |
| Apoptosis Induction | Induced apoptosis at low concentrations | |
| Protein Kinase Modulation | Altered signaling pathways |
The precise mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of CDKs : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.
- Induction of Apoptosis : By disrupting normal signaling pathways, the compound can trigger apoptotic pathways in cancer cells.
- Potential Anti-inflammatory Effects : Some studies suggest that thiazole derivatives may also exhibit anti-inflammatory properties, which could complement their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
